molecular formula C7H15ClO2S B13505818 3-Ethylpentane-1-sulfonyl chloride

3-Ethylpentane-1-sulfonyl chloride

Cat. No.: B13505818
M. Wt: 198.71 g/mol
InChI Key: RLNNQLAAHXWWHW-UHFFFAOYSA-N
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Description

3-Ethylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a colorless to light yellow liquid that is soluble in water, ethanol, and ether. This compound is widely used in organic chemistry as a sulfonating reagent and as a reactant in the synthesis of numerous organic compounds.

Preparation Methods

3-Ethylpentane-1-sulfonyl chloride is synthesized by reacting 3-ethylpentan-1-ol with chlorosulfonic acid. The reaction produces this compound and hydrochloric acid as a byproduct. The compound can be further purified by distillation or recrystallization.

Chemical Reactions Analysis

3-Ethylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.

    Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: It reacts violently with water, producing sulfonic acid and hydrochloric acid.

Scientific Research Applications

3-Ethylpentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a sulfonating reagent in organic synthesis.

    Biology: Employed in the synthesis of sulfonamide derivatives, which have antibacterial properties.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide groups.

    Industry: Applied in the production of various organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-ethylpentane-1-sulfonyl chloride involves its reactivity as a sulfonating agent. It reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile to form the final product .

Comparison with Similar Compounds

3-Ethylpentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Benzenesulfonyl chloride: Used in similar applications but has a different aromatic structure.

    Methanesulfonyl chloride: Smaller and less complex, used in similar sulfonation reactions.

    Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for protecting groups and sulfonation reactions.

Each of these compounds has unique properties and applications, but this compound is particularly notable for its branched alkyl chain, which can influence its reactivity and solubility.

Properties

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

3-ethylpentane-1-sulfonyl chloride

InChI

InChI=1S/C7H15ClO2S/c1-3-7(4-2)5-6-11(8,9)10/h7H,3-6H2,1-2H3

InChI Key

RLNNQLAAHXWWHW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCS(=O)(=O)Cl

Origin of Product

United States

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